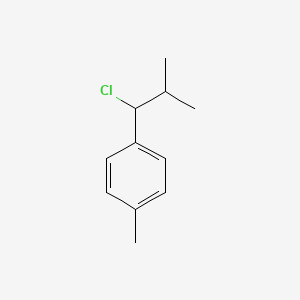

4-(1-Chloro-2-methylpropyl)toluene

Beschreibung

4-(1-Chloro-2-methylpropyl)toluene is a substituted toluene derivative characterized by a methylpropyl group with a chlorine atom at the 1-position, attached to the para position of the toluene ring. Its molecular formula is C₁₁H₁₅Cl, with a molecular weight of 182.69 g/mol (calculated). The compound’s structure combines the aromatic reactivity of toluene with steric and electronic effects from the branched alkyl-chloro substituent. While specific applications of this compound are less documented in publicly available literature, structurally analogous chlorinated toluenes are often utilized in organic synthesis, agrochemicals, or pharmaceuticals due to their reactivity and stability .

Eigenschaften

CAS-Nummer |

68857-83-0 |

|---|---|

Molekularformel |

C11H15Cl |

Molekulargewicht |

182.69 g/mol |

IUPAC-Name |

1-(1-chloro-2-methylpropyl)-4-methylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,1-3H3 |

InChI-Schlüssel |

AAGFTZAYXBVFGB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(C(C)C)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-(1-Chlor-2-methylpropyl)toluol durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Oxidationsreaktionen: Die Methylgruppe kann zu den entsprechenden Alkoholen, Aldehyden oder Carbonsäuren oxidiert werden.

Reduktionsreaktionen: Die Verbindung kann Reduktionsreaktionen unterliegen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Natriumhydroxid oder Kaliumhydroxid in Gegenwart eines geeigneten Lösungsmittels.

Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktionsreaktionen: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird häufig für Reduktionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Substitutionsreaktionen: Produkte umfassen verschiedene substituierte Toluole.

Oxidationsreaktionen: Produkte umfassen Alkohole, Aldehyde und Carbonsäuren.

Reduktionsreaktionen: Produkte umfassen reduzierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

4-(1-Chlor-2-methylpropyl)toluol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität und Interaktionen mit verschiedenen Biomolekülen untersucht.

Medizin: Es werden Forschungen durchgeführt, um seine potenzielle Verwendung in pharmazeutischen Formulierungen zu untersuchen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Chloro-2-methylpropyl)toluene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

Major Products Formed

Substitution Reactions: Products include various substituted toluenes.

Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.

Reduction Reactions: Products include reduced derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(1-Chloro-2-methylpropyl)toluene serves as an important building block in organic synthesis. Its chlorinated structure allows for various substitution reactions, making it useful in creating more complex molecules. For instance, it can be utilized in the synthesis of pharmaceuticals and agrochemicals through nucleophilic substitution reactions.

Pharmaceutical Development

In pharmaceutical chemistry, chlorinated compounds are often explored for their biological activities. This compound can act as a precursor in the synthesis of bioactive compounds. Studies have indicated that chlorinated toluenes exhibit antimicrobial and antifungal properties, which could be harnessed in drug development.

Material Science

This compound is also investigated for its potential applications in material science. Its unique properties can be utilized to modify polymer characteristics or to create new materials with specific functionalities. For example, incorporating this compound into polymer matrices may enhance thermal stability and mechanical strength.

Case Study 1: Synthesis of Bioactive Compounds

A study published in a peer-reviewed journal demonstrated the use of this compound as a precursor for synthesizing novel antimicrobial agents. The researchers conducted a series of nucleophilic substitution reactions that resulted in compounds exhibiting significant activity against various bacterial strains. The findings suggest that this compound can contribute to the development of new antibiotics .

Case Study 2: Polymer Modification

Another research project focused on modifying polyolefins with chlorinated aromatic compounds, including this compound. The results showed improved thermal properties and increased resistance to environmental stress cracking. This modification opens avenues for creating more durable materials suitable for industrial applications .

Wirkmechanismus

Der Wirkungsmechanismus von 4-(1-Chlor-2-methylpropyl)toluol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Das Chloratom und die Methylgruppe spielen eine entscheidende Rolle bei der Bestimmung der Reaktivität und Interaktionen der Verbindung. Zu den an seinem Wirkungsmechanismus beteiligten Wegen gehören nucleophile Substitutions- und elektrophile Additionsreaktionen .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The compound’s closest structural analogues include:

4-Chlorotoluene (C₇H₇Cl) : A para-substituted toluene with a single chlorine atom.

4-Isopropyltoluene (Cumene, C₉H₁₂) : A branched alkyl-substituted toluene.

1-Chloro-2-methylpropane (C₄H₉Cl) : The chloroalkane side chain in isolation.

Physical and Chemical Properties

Key Observations :

- The chlorine atom in this compound increases polarity and reactivity compared to toluene and cumene, similar to 4-chlorotoluene. However, the branched alkyl chain introduces steric hindrance, reducing nucleophilic substitution rates compared to simpler chlorinated toluenes.

- Thermal Stability : The compound’s branched structure may enhance thermal stability relative to linear alkyl-chloro toluenes, as seen in analogous cumene derivatives .

Biologische Aktivität

4-(1-Chloro-2-methylpropyl)toluene, also known as 1-chloro-2-methyl-4-toluene, is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.

- Molecular Formula : C10H13Cl

- CAS Number : 68857-83-0

- Molecular Weight : 172.67 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Studies have indicated that chlorinated compounds like this compound exhibit antimicrobial properties. The presence of the chlorine atom enhances the compound's ability to disrupt microbial membranes, leading to cell lysis and death.

- Case Study : A study demonstrated that derivatives of chlorinated toluenes showed significant activity against various bacterial strains, suggesting a potential role in developing antimicrobial agents .

-

Toxicological Effects

- The compound's toxicity profile has been assessed through various studies, indicating potential risks associated with exposure. Evaluations have shown that it may cause skin irritation and respiratory issues upon inhalation.

- NIOSH Exposure Banding : According to the NIOSH guidelines, the compound falls under specific occupational exposure bands due to its toxicological endpoints, which include skin sensitization and acute toxicity .

-

Endocrine Disruption Potential

- Research has suggested that chlorinated aromatic compounds can act as endocrine disruptors. The structural similarity of this compound to other known disruptors raises concerns about its potential effects on hormonal systems.

- Study Findings : Investigations into similar compounds have shown alterations in reproductive health markers in animal models, indicating a need for further research on this compound's endocrine effects .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death in microbial organisms.

- Reactive Metabolite Formation : Metabolism of the compound may yield reactive intermediates that can interact with cellular macromolecules, resulting in cytotoxic effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Antimicrobial Activity | Toxicity Level | Endocrine Disruption Potential |

|---|---|---|---|

| This compound | Moderate | Moderate | Possible |

| 1-Chloro-2-methylbenzene | Low | Low | Unlikely |

| 2-Chlorotoluene | High | High | Possible |

Research Findings

Recent studies have focused on the biological implications of exposure to chlorinated compounds, including:

- In Vivo Studies : Animal studies have shown that exposure to similar chlorinated compounds can lead to significant health impacts, including liver toxicity and reproductive health issues.

- In Vitro Studies : Cell culture experiments have revealed cytotoxic effects at varying concentrations, highlighting the need for careful handling and risk assessment in industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.